molecular formula C21H16N2O B11100861 2-(2-methylphenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine

2-(2-methylphenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11100861
M. Wt: 312.4 g/mol
InChI Key: OOOAFKFGQOFWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-PHENYLMETHYLIDENE]AMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring fused with a phenyl group and an imine linkage, contributing to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-PHENYLMETHYLIDENE]AMINE typically involves the condensation of 2-(2-methylphenyl)-1,3-benzoxazole with benzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the imine bond.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of solvents like ethanol or methanol can aid in dissolving the reactants and improving the reaction rate. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-PHENYLMETHYLIDENE]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce secondary amines.

Scientific Research Applications

N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-PHENYLMETHYLIDENE]AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-PHENYLMETHYLIDENE]AMINE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-PHENYLMETHYLIDENE]AMINE shares similarities with other benzoxazole derivatives and imine compounds.
  • Benzoxazole derivatives: Known for their diverse biological activities and applications in material science.

    Imine compounds: Widely studied for their reactivity and potential in organic synthesis.

Uniqueness

The uniqueness of N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-PHENYLMETHYLIDENE]AMINE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzoxazole ring and an imine linkage makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-1-phenylmethanimine

InChI

InChI=1S/C21H16N2O/c1-15-7-5-6-10-18(15)21-23-19-13-17(11-12-20(19)24-21)22-14-16-8-3-2-4-9-16/h2-14H,1H3

InChI Key

OOOAFKFGQOFWCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=CC=C4

Origin of Product

United States

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